3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid: is an organic compound that features both ethoxycarbonyl and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid typically involves the esterification of 4-iodobenzoic acid with triisopropyl borate, followed by a series of reactions to introduce the ethoxycarbonyl and methoxy groups. The reaction conditions often include the use of molecular sieves, anhydrous ethanol, and concentrated sulfuric acid, with refluxing at temperatures around 105-110°C for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative hydroxylation to form phenols.
Substitution: It can participate in homolytic aromatic substitution reactions.
Cross-Coupling: It is commonly used in Suzuki-Miyaura coupling reactions with quinoline carboxylates.
Common Reagents and Conditions:
Oxidative Hydroxylation: Typically involves the use of oxidizing agents like hydrogen peroxide or molecular oxygen.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products:
Phenols: Formed through oxidative hydroxylation.
Biaryls: Produced via Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Biology and Medicine:
Enzyme Inhibition: Potential use in the development of enzyme inhibitors, particularly for serine proteases and kinase enzymes.
Drug Development: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Mechanism of Action
The compound exerts its effects primarily through its functional groups, which can interact with various molecular targets. In Suzuki-Miyaura coupling reactions, the ethoxycarbonyl and methoxy groups facilitate the formation of stable intermediates, enhancing the efficiency of the reaction. The boronic acid moiety plays a crucial role in the transmetalation step, where it transfers an organic group to the palladium catalyst .
Comparison with Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness: 3-(4-Ethoxycarbonylphenyl)-5-methoxybenzoic acid is unique due to the presence of both ethoxycarbonyl and methoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This dual functionality allows for versatile applications in organic synthesis and catalysis, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-3-22-17(20)12-6-4-11(5-7-12)13-8-14(16(18)19)10-15(9-13)21-2/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKKNWLSHJASTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691410 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-17-1 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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